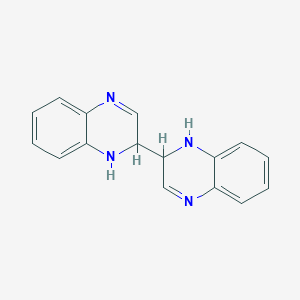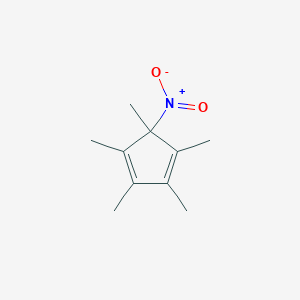
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene is a chemical compound with the molecular formula C10H15NO2 It is a derivative of cyclopentadiene, characterized by the presence of five methyl groups and a nitro group attached to the cyclopentadiene ring
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene can be synthesized through a multi-step process. One common method involves the methylation of cyclopentadiene using methylating agents such as methyl bromide under basic conditions to form 1,2,3,4,5-pentamethylcyclopentadiene. The nitro group can then be introduced through nitration reactions using reagents like nitric acid or nitrogen dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation and nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted cyclopentadiene derivatives.
科学的研究の応用
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a ligand precursor in organometallic chemistry, particularly in the synthesis of metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of advanced materials and as a growth modifier in chemical vapor deposition processes
作用機序
The mechanism of action of 1,2,3,4,5-pentamethyl-5-nitrocyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methyl groups influence the compound’s hydrophobicity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: Lacks the nitro group, making it less reactive in redox reactions.
1,2,3,4,5-Pentamethyl-1,3-cyclopentadiene: Similar structure but without the nitro group, used in similar applications but with different reactivity profiles
Uniqueness
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene is unique due to the presence of both methyl and nitro groups, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
103185-21-3 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
1,2,3,4,5-pentamethyl-5-nitrocyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15NO2/c1-6-7(2)9(4)10(5,8(6)3)11(12)13/h1-5H3 |
InChIキー |
MYNVUNHEYXHYFT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C1C)C)(C)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



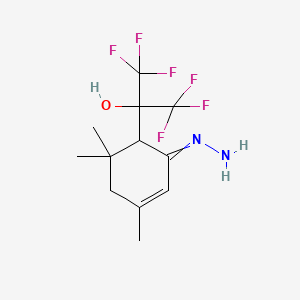
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
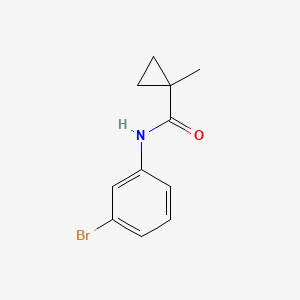
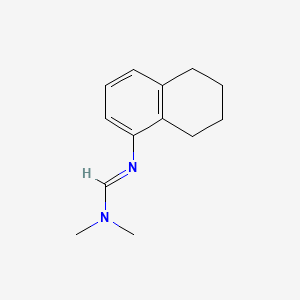
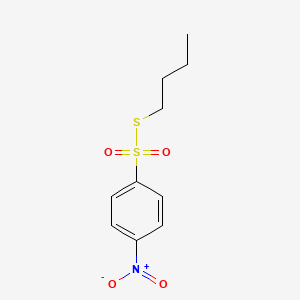
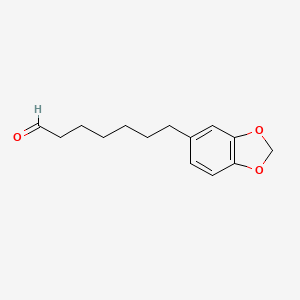
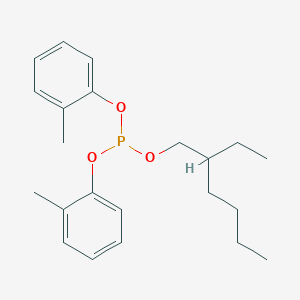
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
oxophosphanium](/img/structure/B14340068.png)
